Sodium sulfate decahydrate

Catalog No.
S565588
CAS No.
7727-73-3
M.F
H20Na2O14S
M. Wt
322.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium sulfate decahydrate

CAS Number

7727-73-3

Product Name

Sodium sulfate decahydrate

IUPAC Name

disodium;sulfate;decahydrate

Molecular Formula

H20Na2O14S

Molecular Weight

322.20 g/mol

InChI

InChI=1S/2Na.H2O4S.10H2O/c;;1-5(2,3)4;;;;;;;;;;/h;;(H2,1,2,3,4);10*1H2/q2*+1;;;;;;;;;;;/p-2

InChI Key

RSIJVJUOQBWMIM-UHFFFAOYSA-L

SMILES

Array

solubility

In water, 28.1 g/100 g water at 25 °C
In water, 445.47 g/L at 20 °C and pH 5.23 (shake flask method)
Soluble in about 3.6 parts water; 1 in 2 parts water is maximum solubility at 33 °C; at 100 °C it requires 2.4 parts water
Soluble in glycerin; insoluble in alcohol
SOL IN HYDROGEN IODIDE
Solubility in water: very good

Synonyms

disodium sulfate, mangxiao, mirabilitum, natrii sulphas, puxiao, sodium bisulfate, sodium bisulfate, monohydrate, sodium hydrosulfate, sodium sulfate, sodium sulfate, 35S-labeled cpd, sodium sulfate, decahydrate, sulfuric acid, monosodium salt, thenardite

Canonical SMILES

O.OS(=O)(=O)O.[Na]

The exact mass of the compound Sodium sulfate decahydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR_RETENTION_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium sulfate decahydrate (CAS 7727-73-3), widely known as Glauber's salt, is a highly characterized inorganic salt hydrate primarily utilized in thermal energy storage (TES) and temperature-controlled applications[1]. It exhibits a distinct incongruent phase transition at 32.38 °C, accompanied by a high latent heat of fusion of approximately 250–254 kJ/kg, making it a critical material for latent heat storage [1]. Beyond its thermal buffering capabilities, its precise hydration state and unique solubility profile—which peaks at its transition temperature before decreasing as it forms the anhydrous salt—render it highly valuable in chemical synthesis, crystallization processes, and temperature calibration [2]. For procurement, selecting the decahydrate form over crude mixtures is essential for achieving predictable endothermic and exothermic behavior in downstream industrial applications.

Substituting sodium sulfate decahydrate with its anhydrous counterpart or alternative phase change materials (PCMs) fundamentally alters thermal and processing profiles. Anhydrous sodium sulfate lacks the structural water necessary for latent heat storage at near-ambient temperatures, acting instead as a desiccant [1]. Furthermore, substituting with organic PCMs like paraffin waxes results in a significantly lower volumetric energy density due to the lower mass density of organics [1]. Alternatively, using other salt hydrates like calcium chloride hexahydrate (CaCl2·6H2O) shifts the melting point to approximately 29 °C and reduces the latent heat capacity, compromising thermal buffering duration [1]. Additionally, unformulated generic Na2SO4·10H2O suffers from incongruent melting and severe supercooling, meaning buyers must procure specifically nucleated grades (e.g., co-formulated with borax) to ensure cyclic thermal stability without delayed freezing failures [2].

Gravimetric Latent Heat Capacity vs. Calcium Chloride Hexahydrate

For thermal buffering applications, sodium sulfate decahydrate offers superior energy storage per unit mass compared to alternative salt hydrates. While calcium chloride hexahydrate (CaCl2·6H2O) is a common substitute, it provides a latent heat of fusion of only 170–190 kJ/kg and melts at ~29 °C [1]. In contrast, sodium sulfate decahydrate delivers a significantly higher latent heat capacity of approximately 250–254 kJ/kg at its 32.4 °C phase transition [1]. This ~33–49% increase in gravimetric energy density allows for longer thermal regulation periods using less material weight.

Evidence DimensionLatent heat of fusion
Target Compound Data~250–254 kJ/kg
Comparator Or BaselineCalcium chloride hexahydrate (~170–190 kJ/kg)
Quantified Difference33–49% higher gravimetric latent heat capacity
ConditionsPhase transition near 30 °C for thermal energy storage

Enables longer thermal buffering durations and reduces the required material weight in building HVAC and cold-chain packaging.

Volumetric Thermal Energy Density vs. Paraffin Waxes

When space constraints are critical, inorganic salt hydrates drastically outperform organic PCMs. Paraffin waxes typically provide a volumetric thermal energy density of 45–60 kWh/m3[1]. Sodium sulfate decahydrate, due to its significantly higher mass density, achieves a volumetric thermal energy density ranging from 45 to 120 kWh/m3, depending on the specific composite formulation[1]. This allows engineers to pack up to twice the thermal storage capacity into the same physical footprint compared to standard paraffin-based solutions.

Evidence DimensionVolumetric thermal energy density
Target Compound Data45–120 kWh/m3 (Salt hydrate class including Na2SO4·10H2O)
Comparator Or BaselineParaffin waxes (45–60 kWh/m3)
Quantified DifferenceUp to 2x higher volumetric energy density
ConditionsSpace heating and thermal regulation applications (20–40 °C)

Allows engineers to design highly compact thermal batteries and packaging solutions where physical space is a premium constraint.

Aqueous Solubility Transition vs. Anhydrous Sodium Sulfate

The hydration state of sodium sulfate dictates its dissolution thermodynamics. Sodium sulfate decahydrate exhibits an endothermic dissolution process where solubility sharply increases with temperature, reaching a maximum of 49.7 g/100 mL at exactly 32.38 °C [1]. Beyond this critical temperature, the decahydrate loses its water of crystallization to form anhydrous sodium sulfate, and the dissolution process becomes exothermic, causing solubility to decrease as temperature rises [1]. This dual, temperature-dependent solubility behavior is entirely absent if one procures the anhydrous form for processes below 32 °C.

Evidence DimensionAqueous solubility-temperature dependence
Target Compound DataSolubility increases with temperature up to 32.38 °C (endothermic)
Comparator Or BaselineAnhydrous Na2SO4 (solubility decreases with temperature above 32.38 °C, exothermic)
Quantified DifferenceDivergent solubility slopes at the 32.38 °C threshold
ConditionsAqueous dissolution and crystallization processes

Dictates process parameters in chemical manufacturing and crystallization purifications, where strict temperature control is required to yield the correct hydrate form.

Supercooling Mitigation via Borax Nucleation vs. Unformulated Decahydrate

A major procurement consideration for sodium sulfate decahydrate is its tendency to supercool, remaining liquid below its freezing point. Unformulated sodium sulfate decahydrate can exhibit supercooling degrees exceeding 10.8 °C, which disrupts thermal cycling reliability [1]. However, the addition of specific nucleating agents, such as 1.5 wt% borax (sodium tetraborate decahydrate), acts as a structural template, effectively reducing the supercooling degree to just 0.7 °C [1]. Buyers utilizing this compound for phase change applications must source or formulate borax-nucleated grades to ensure consistent, reversible phase transitions.

Evidence DimensionDegree of supercooling
Target Compound DataBorax-nucleated Na2SO4·10H2O (0.7 °C supercooling)
Comparator Or BaselineUnformulated Na2SO4·10H2O (10.8 °C supercooling)
Quantified Difference10.1 °C reduction in supercooling
ConditionsCyclic thermal energy storage testing

Buyers must procure properly nucleated grades to ensure reproducible thermal cycling without delayed freezing failures in commercial products.

Latent Heat Thermal Energy Storage (TES) in HVAC

Utilizing the ~32.4 °C phase transition and high volumetric energy density for peak-load shifting in building heating systems, outperforming bulky paraffin wax systems [1].

Temperature-Controlled Packaging and Cold Chain

Formulating the decahydrate with nucleating agents (like borax) and thickeners to create stable, high-capacity thermal buffers that maintain strict temperature bands during the transport of sensitive pharmaceuticals [2].

Temperature Calibration Standards

Leveraging the highly reproducible, exact 32.384 °C incongruent melting point as a stable fixed-point reference for calibrating biomedical and laboratory thermometry equipment [3].

Industrial Crystallization and Separation

Exploiting the unique solubility inversion at 32.38 °C to selectively precipitate the anhydrous or decahydrate form in industrial chemical recovery and purification workflows [4].

Physical Description

Other Solid

Color/Form

Powder or orthorhombic bipyramidal crystals
White orthorhombic crystals or powde

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

10

Exact Mass

322.03691505 Da

Monoisotopic Mass

322.03691505 Da

Heavy Atom Count

17

Taste

Bitter saline taste

Density

2.671
Relative density (water = 1): 2.7

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of sulfur oxides and sodium oxide.

Melting Point

884 °C
Latent heat of fusion: 24.4 kJ at melting point

UNII

0YPR65R21J

Related CAS

10034-88-5 (mono-Na salt monohydrate)
7681-38-1 (mono-Na salt)
7727-73-3 (di-Na salt decahydrate)

Drug Indication

indicated for bowel cleansing prior to colonoscopy or barium enema X-ray examination.

Therapeutic Uses

Cathartics
EXPL THER /The purpose of the study was/ to evaluate the early bone response to a nanotextured dental implant treated with sodium sulfate (Na2SO4), using a rabbit model. Twelve animals were randomly divided into group 1 (Control) - machined implants and group 2 (Test) - nanotextured implants. Extra-oral incision was performed to provide access to intended surgical site where the dental implant was inserted immediately after the extraction of the mandibular first premolar. Implant surface characterization was performed by scanning electron microscopy attached to energy dispersive spectroscopy and interferometry. Three weeks after surgery, the animals were induced to death and undecalcified sections of the samples were prepared for histological and histomorphometrical analysis. Surface characterization of the implant demonstrated enhanced surface area of anodized group compared to Control group with 19.2% +/- 6.2 versus 1.6 +/- 0.7, respectively. Histological evaluation demonstrated new bone formation starting from the buccal and lingual cortical walls on both groups. After three weeks, significant higher bone contact of 27% (p<0.05) was observed to nanotextured compared to machined implants (Control group). The anodization with sodium sulfate nanostructures to the implant surface that resulted in faster osseointegration.
/EXPL THER/ ... 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. ... Hepatic 3'-phosphoadenosine 5'-phosphosulfate concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.
VET: Cathartic
For more Therapeutic Uses (Complete) data for Sodium sulfate (12 total), please visit the HSDB record page.

Mechanism of Action

MoviPrep produces a watery stool leading to cleansing of the colon. The osmotic activity of polyethylene glycol 3350, sodium sulfate, sodium chloride, potassium chloride, sodium ascorbate, and ascorbic acid, when taken with 1 liter of additional clear fluid, usually results in no net absorption or excretion of ions or water.

Impurities

Anhydrous: 98% minimum, 0.5% Na2SO3

Other CAS

7727-73-3

Absorption Distribution and Excretion

Absorption of sodium sulfate after ingestion in rats was investigated. 35)S-Radioactivity excreted in urine during 24 hr indicated almost complete absorption from GI tract. Determination in serum 2 hr after admin revealed 3-fold increase in sulfate concentration rapid and almost complete absorption of inorganic sulfate occurs after oral admin in rats.
Rectal effluent if unabsorbed sulfates ; urine (predominant route for absorbed sulfates )
The importance of tissue sulfate concentrations in regulating 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthesis is not known. Therefore, this study was conducted to determine the influence of increased availability of inorganic sulfate on steady-state PAPS concentrations in various tissues. To increase tissue sulfate concentrations, 2-16 mmol/kg of sodium sulfate and sulfur-containing amino acids (cysteine or methionine) were infused intravenously for 2 hr into pentobarbital-anesthetized rats. Serial blood samples were taken during the infusion and analyzed for sulfate concentrations. After 2 hr of infusion, liver, kidney, and brain were removed for quantification of tissue PAPS and sulfate concentrations. Infusion of sodium sulfate, cysteine, and methionine increased serum and tissue sulfate concentrations in a dose- and time-dependent manner. Serum sulfate concentrations increased from 0.8 to 14 mM during the infusion of sodium sulfate, whereas infusions of cysteine and methionine increased serum sulfate concentrations to 4.8 and 2.0 mM, respectively. Tissue sulfate concentrations also increased during sulfate infusion. Liver sulfate concentration increased from 0.8 to 4.8 mM, kidney concentration increased from 0.6 to 31 mM, and brain concentration increased from 0.1 to 0.6 mM. Similar to the serum sulfate concentrations, sulfate infusion was the most effective in increasing tissue sulfate concentrations, cysteine was intermediate, and methionine the least effective. Although sulfate concentrations in liver, kidney, and brain increased 6-, 50-, and 6-fold by infusing sulfate, respectively; tissue PAPS levels were not altered markedly. Hepatic PAPS concentrations increased significantly (30-35%) only when infused with the higher doses (8 or 16 mmol/kg/2 hr) of sodium sulfate.
The absorption of inorganic sulfate after ingestion was investigated in rats. After oral administration of Na235SO4, 35S radioactivity was measurable in plasma already after 15 min and its plasma concentration reached a peak after about 1.5-2 hr. The 35S-radioactivity excreted in urine during 24 hr after ingestion of Na235SO4 together with varying amounts of unlabelled Na2SO4 (0.25-5.0 mmol Na2SO4 per rat) indicated an almost complete absorption of inorganic sulfate from the gastrointestinal tract. Determination of the inorganic sulfate concentration in rat serum 2 hr after oral administration of 5.0 mmol Na2SO4 revealed a three-fold increase in serum sulfate concentration. The data suggest a rapid and almost complete absorption of inorganic sulfate after oral administration in the rat. Its importance in relation to the sulfate availability for sulfate conjugation of drugs is discussed.
Sodium sulfate can be used to enhance the conjugation of phenolic drugs with sulfate and to treat hypercalcemia. It is thought that sulfate in is absorbed slowly and incompletely from the digestive tract. The purposes of this investigation were to determine the absorption of large amount of sodium sulfate(18.1 g as the decahydrate, equivalent to 8.0 g of the anhydrous salt) and to compare the bioavailability when this amount is administered orally to normal subjects as a single dose and as four equally divided hourly doses. The 72-hr urinary recovery of free sulfate following single and divided doses was 53.4 +/- 15.8 and 61.8 +/- 7.8%, respectively (mean +/- SD, n=5, p > 0.2). The single dose produced severe diarrhea while the divided doses caused only mild or no diarrhea. Thus, a large amount of sodium sulfate, when administered orally in divided doses over 3 hr, is well tolerated and is absorbed to a significant extent. Orally administered sodium sulfate may be useful for the early treatment of acetaminophen overdose.
The renal excretion of potassium by unanesthetized sheep was studied in clearance studies in which water and sodium excretion were elevated by intravenous infusion of isotonic sodium chloride, hypertonic sodium phosphate, or hypertonic sodium sulfate. Aldosterone was infused at 10 ug/hr in some experiments with sodium sulfate. Sodium excretion increased in all experiments, rising at times to equal 25% of the filtered load. Urine flow increased in most experiments. Glomerular filtration rate increased only with infusion of isotonic saline. No consistent change in potassium excretion occurred under any of these loading conditions. This finding contrasts with the increase in potassium excretion commonly seen in man, dogs, and rats intravenously loaded with sodium salts.

Associated Chemicals

Sulfate ion;14808-79-8

Wikipedia

Sodium sulfate
Cannabidiol

Drug Warnings

Sodium sulfate used in treatment of hypercalcemia may result in hypokalemia and hypernatremia. Thus, the progress of patients with cardiovascular disease should be watched closely when ... infusions are administered.

Biological Half Life

Serum sulfate: 8.5 hours

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> COLOUR_RETENTION_AGENT; -> JECFA Functional Classes
Cosmetics -> Bulking; Viscosity controlling

Methods of Manufacturing

In Texas, subterranean sulfate brines are pumped to the surface where the brines are first saturated with NaCl before they are cooled by mechanical refrigeration to form Glauber's salt. This salt is then separated from its mother liquor, melted, and dehydrated with mechanical vapor recompression evaporators. Processing at Searles Lake, California, is similar to that of Texas brines. Brine is cooled to 16 °C to remove borax crystals then cooled to 4 °C, which precipitates Glauber's salt. This salt is then separated from its mother liquor, melted in multi-effect vacuum crystallizers to form anhydrous sodium sulfate, and dried. Both processes produce crystals that are 99.3-99.7% pure.
The Mannheim process produces sodium sulfate by reaction of sodium chloride and sulfuric acid. This reaction takes place in a fluidized-bed reactor or a specially made furnace called a Mannheim furnace. This method was last used in the United States in the 1980s. In another process, SO2, O2, and H2O react with NaCl. This is called the Hargreaves process. Only a minor amount of sodium sulfate is made in the United States using the Hargreaves process, but both the Hargreaves and the Mannheim processes are used widely in the rest of the world.
It is prepared by the neutralization of sulfuric acid with sodium hydroxide.
(1) Purification of natural sodium sulfate from deposits and brines; (2) by-product of hydrochloric acid manufacture from salt and sulfuric acid ... (3) by-product of phenol phenol manufacture (caustic fusion process); (4) Hargreaves process.

General Manufacturing Information

Utilities
Printing and Related Support Activities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Construction
Primary Metal Manufacturing
Mining (except Oil and Gas) and support activities
Wood Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
Services
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Miscellaneous Manufacturing
Paper Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Sulfuric acid sodium salt (1:2): ACTIVE
About half of all sodium sulfate produced is by a synthetic by-product of rayon, dichromate, phenol, or potash. Sodium sulfate made as a by-product is referred to as synthetic. Sodium sulfate made from mirabilite, thenardite, or naturally occurring brine is called natural sodium sulfate.
Common names have been given to sodium sulfate as a result of manufacturing methods. In rayon production, by-product sodium sulfate is separated from a slurry by filtration where a 7-10-cm cake forms over the filter media. Thus rayon cake was the term coined for this cake. Similarly, salt cake, chrome cake, phenol cake, and other sodium sulfate cakes were named.
Procedure used for /manufacturing acid/ dyes that level readily, exhaust quickly, & require strong acid... the bath (liquor) is formulated with water, sodium sulfate, & sulfuric acid

Analytic Laboratory Methods

Titration method for sodium sulfate in acid or basic dyes: official final action for color additives.
Quantitative Method for the Detection of Sodium Sulfate in Water: Flame Photometry: Concentrations greater than 1 mg/l (ppm) of sodium sulfate as sodium may be flame photometry. A minimum volume of 2 l of representative sample is collected in an appropriate container. A suitable volume of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve. Quantitative Method for the Detection of sodium sulfate in Soil: Flame Photometry: A variable range of concentrations of Sodium Sulfate as sodium in soil may be determined depending on the aliquot of extract atomized into a suitable flame photometer. A 5 g sample of 2 mm (sieve-size) soil, accurately weighted, is placed in a 50 ml narrow neck centrifuge tube. A 30 ml volume of 0.5 M magnesium acetate solution is added, the tube stoppered, and centrifuged for 5 minutes at 400 rev/s. The supernatant is decanted into a 100 ml volumetric flask. The extraction is repeated twice more and the extracts combined in the volumetric flask. The combined extracts are diluted to volume with 0.5 M magnesium acetate. A suitable aliquot of sample is atomized into the flame of a suitable flame photometer and the emission intensity determined at 589 nm. The sample concentration is determined using a calibration curve.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Non Combustible Solids.
Keep well closed in a cool place. /Decahydrate/

Interactions

The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces nephrotoxicity as its major toxicity in rats. Previous studies have shown that NDPS induces nephrotoxicity following oxidation of the succinimide ring to form N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) and the hydrolysis product of NDHS, N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA). Our recent work found that sodium sulfate potentiated NDPS nephrotoxicity, suggesting that sulfate conjugation of NDPS metabolites might be a bioactivation step mediating NDPS nephrotoxicity. The purpose of this study was to determine if sodium sulfate also potentiated the nephrotoxicity of the two nephrotoxic metabolites of NDPS and further to see if sodium sulfate potentiated NDHS and 2-NDHSA nephrotoxicity to the same degree. Male Fischer 344 rats (4-16 rats/group) received an intraperitoneal (ip) injection of sodium sulfate (10 mg/kg) 20 min before a non-nephrotoxic dose (0.05 mmol/kg, ip) of NDHS or 2-NDHSA, or vehicle (12.5% dimethyl sulfoxide in sesame oil). Renal function was then monitored over 48 hr. Sodium sulfate pretreatment potentiated the renal effects of a non-nephrotoxic dose of NDHS and 2-NDHSA to induce nephrotoxicity. Nephrotoxicity was characterized by diuresis, increased proteinuria, elevated blood urea nitrogen (BUN) concentration, increased kidney weight and proximal tubular necrosis. Differences in the potentiation of NDHS and 2-NDHSA nephrotoxicity by sodium sulfate were also observed as NDHS nephrotoxicity was potentiated to a lesser degree than 2-NDHSA-induced nephrotoxicity. These results support the likelihood that one or more sulfate conjugate(s) of NDPS metabolites contribute to NDPS nephrotoxicity.
N-acetylcysteine (NAC) has been proposed to decrease the toxicity of acetaminophen (AA) via two mechanisms: by increasing cysteine availability for hepatic glutathione biosynthesis and by increasing inorganic sulfate levels, which would increase AA sulfation and elimination. Because administration of sodium sulfate also reportedly decreases AA-induced toxicity, we have investigated the role of inorganic sulfate in the antidotal properties of NAC. Simultaneous administration of NAC (4 mmol/kg) and AA (2.5 and 4 mmol/kg) to male mice prevented AA-induced lethality and hepatotoxicity whereas sodium sulfate(4 mmol/kg) did not. Neither NAC nor sodium sulfate produced significant changes in the half-life (44 min) or clearance (9.0 mL/min/kg) of AA (4.0 mmol/kg) from blood nor were the amounts of AA-sulfate, AA-cysteine or AA-mercapturate excreted in urine altered. Injection of either sodium sulfate or NAC increased serum sulfate concentration and prevented the depletion in serum sulfate produced by AA. Hepatic adenosine 3'-phosphate 5'-phosphosulfate concentrations were decreased 15 and 30 min after AA and injection of either sodium sulfate or NAC lessened this effect. The concentration of glutathione in liver was decreased markedly after AA. NAC attenuated this effect but sodium sulfate did not. Sodium sulfate did not decrease covalent binding of tritium derived from [(3)H]AA to liver protein whereas NAC decreased binding by 25%. These findings show that administration of sodium sulfate increases serum sulfate concentration and hepatic adenosine 3'-phosphate 5'-phosphosulfate levels but does not protect against acetaminophen-induced hepatotoxicity in mice.
Activated charcoal is an effective inhibitor of acetaminophen absorption while sodium sulfate can prevent the depletion of endogenous inorganic sulfate associated with the formation of acetaminophen sulfate. Administration of activated charcoal plus sodium sulfate soon after acetaminophen overdose may reduce acetaminophen absorption and facilitate the elimination of absorbed acetaminophen by providing sufficient sulfate ion for rapid sulfation of the drug. This investigation was designed to determine if sodium sulfate modifies the inhibitory effect of activated charcoal on acetaminophen absorption or if activated charcoal affects the absorption of sodium sulfate. Eight normal adults received, on separate occasions, 1 g acetaminophen, 1 g acetaminophen and 18 g sodium sulfate (decahydrate), 1 g acetaminophen with 10 g activated charcoal and 1 g acetaminophen, with 10 g activated charcoal and 18 g sodium sulfate, in random order. Urine was collected for 48 hours and assayed for acetaminophen and its major metabolites and for inorganic sulfate. The results confirm that activated charcoal can reduce acetaminophen absorption and show that oral administration of activated charcoal with sodium sulfate does not alter the inhibitory effect of activated charcoal on acetaminophen absorption or the bioavailability of the sulfate. A combination of activated charcoal and sodium sulfate may therefore be useful for the initial management of acetaminophen overdose.
The agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) induces acute polyuric renal failure in rats. Results of previous studies have suggested that NDPS may induce nephrotoxicity via conjugates of NDPS metabolites. Thus, the purpose of this study was to examine if administered sodium sulfate could alter NDPS nephrotoxicity. Male Fischer 344 rats (four rats per group) were administered a single intraperitoneal (i.p.) injection of sodium sulfate (0.035, 0.07, 0.35 or 3.5 mmol/kg) or sodium chloride (7.0 mmol/kg) 20 min before NDPS (0.2, 0.4 or 0.8 mmol/kg) or NDPS vehicle (sesame oil, 2.5 mL/kg) and renal function monitored at 24 and 48 hr. High dose sodium sulfate (3.5 mmol/kg) markedly attenuated NDPS nephrotoxicity, while sodium chloride had no effect on NDPS-induced renal effects. NDPS nephrotoxicity was also attenuated by a pretreatment dose of 0.35 mmol/kg sodium sulfate, while 0.07 mmol/kg sodium sulfate pretreatment potentiated NDPS 0.2 mmol/kg to produce nephrotoxicity without markedly attenuating NDPS 0.4 mmol/kg to induce renal effects. A dose of 0.035 mmol/kg sodium sulfate did not potentiate NDPS 0.2 mmol/kg to induce nephrotoxicity. These results suggest that sulfate conjugates of NDPS metabolites might contribute to NDPS nephrotoxicity.
Two experiments were conducted to investigate the effects of sodium sulfate water and the efficacy of nonnutritive feed additives in nursery pig diets. In Exp. 1, 320 barrows (5.4 +/- 0.1 kg BW and 21 d of age) were allotted to 1 of 8 treatments for 24 d in a 2 x 4 factorial with 2 levels of sodium sulfate water (control or 3,000 mg sodium sulfate/L added), and 4 dietary zeolite (clinoptilolite) levels (0, 0.25, 0.50, or 1%). Fecal samples were collected on d 5, 9, 16, and 23; visually scored for consistency (1 = firm and 5 = watery); and analyzed for DM. No interactions of sodium sulfate x zeolite were observed for any response criteria. ...

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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